molecular formula C12H21NO4 B14024115 tert-Butyl (S)-5-formyl-2,2-dimethylmorpholine-4-carboxylate

tert-Butyl (S)-5-formyl-2,2-dimethylmorpholine-4-carboxylate

Cat. No.: B14024115
M. Wt: 243.30 g/mol
InChI Key: HIAPKYNTMPNYAU-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (S)-5-formyl-2,2-dimethylmorpholine-4-carboxylate is an organic compound that features a morpholine ring substituted with a formyl group, a tert-butyl ester, and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-5-formyl-2,2-dimethylmorpholine-4-carboxylate typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.

    Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like DMF and POCl3.

    Esterification: The tert-butyl ester can be formed by reacting the carboxylic acid derivative of the morpholine with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or using tert-butyl chloroformate.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Hydroxymethyl derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (S)-5-formyl-2,2-dimethylmorpholine-4-carboxylate is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for selective reactions, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving morpholine derivatives. Its structural features make it a useful probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It serves as a building block for the synthesis of pharmacologically active compounds, particularly those targeting the central nervous system.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and material science.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-5-formyl-2,2-dimethylmorpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the active morpholine derivative. These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-formylmorpholine-4-carboxylate: Lacks the dimethyl substitution on the morpholine ring.

    tert-Butyl 2,2-dimethylmorpholine-4-carboxylate: Lacks the formyl group.

    tert-Butyl morpholine-4-carboxylate: Lacks both the formyl group and the dimethyl substitution.

Uniqueness

tert-Butyl (S)-5-formyl-2,2-dimethylmorpholine-4-carboxylate is unique due to the presence of both the formyl group and the dimethyl substitution on the morpholine ring. This combination of functional groups imparts distinct reactivity and stability, making it a versatile compound in various chemical and biological applications.

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

tert-butyl (5S)-5-formyl-2,2-dimethylmorpholine-4-carboxylate

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-8-12(4,5)16-7-9(13)6-14/h6,9H,7-8H2,1-5H3/t9-/m1/s1

InChI Key

HIAPKYNTMPNYAU-SECBINFHSA-N

Isomeric SMILES

CC1(CN([C@@H](CO1)C=O)C(=O)OC(C)(C)C)C

Canonical SMILES

CC1(CN(C(CO1)C=O)C(=O)OC(C)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.